molecular formula C16H18N2O4S B2521771 methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 1984167-22-7

methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B2521771
CAS No.: 1984167-22-7
M. Wt: 334.39
InChI Key: IKVGRQDHNAHAFH-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

The compound is associated with the synthesis and study of heterocyclic compounds, which are crucial in the development of new organic materials and pharmaceuticals. Research in this area explores the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides and their derivatives, including pyrazole fused analogues. These compounds are synthesized from precursors like 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide through cycloaddition reactions, base-induced aromatisation, and N-substitution, highlighting the compound's role in expanding the chemistry of heterocyclic sulfones and their potential applications in materials science and drug discovery (Chaloner et al., 1992).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound serves as a precursor in the synthesis of novel pyrazoles with potential biological activities. Studies have shown the synthesis of novel pyrazole derivatives from related precursors, investigating their biological properties such as antioxidant, anti-cancer, and anti-inflammatory activities. These research efforts underscore the significance of such compounds in the discovery and development of new therapeutic agents, particularly in addressing diseases like cancer and inflammatory disorders (Thangarasu et al., 2019).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

The compound is involved in the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, showcasing its versatility in organic synthesis. The development of efficient methods for synthesizing these derivatives demonstrates the compound's utility in creating functional groups that are pivotal in pharmaceutical chemistry. Such research contributes to the advancement of synthetic methodologies that are crucial for the development of new drugs and materials (Tucker et al., 2015).

Antimicrobial Research

This compound has applications in the synthesis of new heterocyclic compounds with potential antimicrobial activities. The exploration of its derivatives for antimicrobial properties is an important aspect of pharmaceutical research, aiming to address the growing concern of antibiotic resistance. By synthesizing and evaluating novel compounds for their efficacy against various microbial strains, researchers contribute to the discovery of new antimicrobial agents that could lead to the development of new treatments for infectious diseases (Padmavathi et al., 2008).

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They show excessive selectivity towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Similar compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Similar compounds have been found to affect the cox-2 pathway . By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Result of Action

Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds can inhibit the production of prostaglandins by inhibiting COX-2, thereby reducing inflammation and pain.

Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylmethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-5-7-12(8-6-11)23(20,21)10-13-15(16(19)22-2)14-4-3-9-18(14)17-13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVGRQDHNAHAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCC3=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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